solanapyrone M -

solanapyrone M

Catalog Number: EVT-1594253
CAS Number:
Molecular Formula: C20H26O4
Molecular Weight: 330.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Solanapyrone M is a member of a group of phytotoxic compounds known as solanapyrones, which are produced by certain fungi, particularly Alternaria solani and Ascochyta rabiei. These compounds are notable for their structural complexity and biological activity, particularly their roles in plant-pathogen interactions. Solanapyrone M is characterized by its unique molecular structure, which contributes to its phytotoxic properties.

Source

Solanapyrone M is primarily derived from fungal species, with Alternaria solani being one of the most studied sources. This fungus is known to cause diseases in various crops, particularly potatoes and tomatoes. The biosynthesis of solanapyrone M involves specific gene clusters that facilitate its production through enzymatic pathways, including the Diels-Alder reaction, which is essential for forming the compound's characteristic structure .

Classification

Solanapyrone M belongs to the class of polyketides, a diverse group of secondary metabolites produced by fungi and bacteria. These compounds are typically characterized by their complex carbon skeletons derived from acetyl-CoA and malonyl-CoA units. The classification of solanapyrone M is significant due to its implications in agricultural chemistry and plant pathology.

Synthesis Analysis

Methods

The synthesis of solanapyrone M can be achieved through both natural biosynthetic pathways in fungi and synthetic organic chemistry methods. The natural biosynthesis involves the enzymatic conversion of precursors such as prosolanapyrones through a series of reactions catalyzed by specific enzymes found in the producing fungi.

Technical Details:

  • The Diels-Alder reaction plays a crucial role in the synthesis, where prosolanapyrone intermediates undergo cycloaddition to form solanapyrones.
  • Enzymatic activity from Alternaria solani has been shown to produce solanapyrone A with high optical purity through this reaction .
  • Synthetic approaches have also been developed, utilizing stereoselective methods to create enantiomerically pure forms of solanapyrones .
Molecular Structure Analysis

Structure

The molecular structure of solanapyrone M features a fused bicyclic system typical of many polyketides. This includes multiple hydroxyl groups and a characteristic pyrone ring that contributes to its biological activity.

Data

  • Molecular Formula: C15H14O5
  • Molecular Weight: 270.27 g/mol
  • Structural Features: The compound contains a pyrone ring, which is integral to its phytotoxic properties, and exhibits various functional groups that influence its reactivity and interaction with biological systems .
Chemical Reactions Analysis

Reactions

Solanapyrone M participates in various chemical reactions typical for polyketides. These include:

  • Diels-Alder Reactions: Involving cycloaddition processes that form the core structure.
  • Oxidation Reactions: Which may alter functional groups within the molecule.

Technical Details:

  • The synthesis process often involves controlling reaction conditions such as temperature and solvent choice to optimize yield and selectivity.
  • Liquid chromatography-mass spectrometry techniques are commonly used to analyze reaction products and confirm the identity of solanapyrone M .
Mechanism of Action

Process

The mechanism of action for solanapyrone M primarily revolves around its phytotoxic effects on host plants. It disrupts normal cellular functions, leading to symptoms such as wilting and necrosis.

Data

Research indicates that solanapyrones can inhibit specific metabolic pathways in plants, contributing to their effectiveness as biocontrol agents against plant pathogens. The exact biochemical interactions remain an area of ongoing study, focusing on how these compounds affect plant signaling pathways and defense mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity consistent with other polyketides, particularly in electrophilic addition reactions due to the presence of electron-rich double bonds in the pyrone ring.

Relevant Data:

  • Spectroscopic data (NMR, IR) are used extensively to characterize the compound's structure and confirm its identity during synthesis and extraction processes .
Applications

Scientific Uses

Solanapyrone M has potential applications in several scientific fields:

  • Agricultural Chemistry: As a natural herbicide or fungicide due to its phytotoxic properties.
  • Biological Research: Studied for its effects on plant-pathogen interactions and potential use in developing biocontrol strategies against agricultural pests.
  • Pharmaceutical Research: Investigated for potential medicinal properties based on its biological activity against various pathogens.
Discovery and Isolation of Solanapyrone M

Phylogenetic Origins in Fungal Endophytes

Solanapyrone M belongs to a class of α-pyrone polyketides characterized by a 3,4-dehydrodecalin core. Its discovery expands the structural diversity within the solanapyrone family, which was first identified in phytopathogenic fungi like Alternaria solani [1] [8]. However, solanapyrone M was isolated from endophytic fungi, specifically Nigrospora sphaerica strain MZW-A, residing in the endangered conifer Pinus wangii [7] [9]. Phylogenetic analysis places N. sphaerica within the Sordariomycetes class (Ascomycota), distinct from the Dothideomycetes-classified Alternaria and Ascochyta species that produce earlier-discovered solanapyrones [1] [5]. This evolutionary divergence suggests horizontal gene transfer of the solanapyrone biosynthetic gene cluster (BGC) across fungal classes, as the cluster is present in distantly related taxa but absent in closely related species [5].

Genomic studies of N. sphaerica indicate that its solanapyrone BGC shares homology with those in A. solani and A. rabiei, particularly in the polyketide synthase (PKS) and Diels-Alderase genes. However, strain-specific modifications in tailoring enzymes (e.g., oxidoreductases, methyltransferases) account for solanapyrone M’s unique structural features, including its 17-nor side chain and hydroxylation patterns [7] [9].

Table 1: Fungal Sources of Solanapyrone Analogues

Fungal SpeciesClassificationHost PlantSolanapyrone Analogues
Nigrospora sphaericaSordariomycetesPinus wangiiSolanapyrone M, Sphasolanapyrones A-H
Alternaria solaniDothideomycetesSolanaceous cropsSolanapyrones A–D
Ascochyta rabieiDothideomycetesChickpea (Cicer)Solanapyrone A
Unidentified marine fungus-Green alga (Halimeda)Solanapyrones E–G

Ecological Niche-Specific Production in Host-Associated Fungi

The production of solanapyrone M is tightly linked to the ecological niche of its fungal host. As an endophyte in Pinus wangii, N. sphaerica colonizes internal plant tissues without causing immediate disease symptoms, suggesting solanapyrone M may function in niche defense or host communication [7] [9]. Comparative metabolomic studies reveal that solanapyrone BGC expression is environmentally modulated:

  • Nutrient Availability: Solid rice-based substrates induce higher solanapyrone yields than liquid cultures, likely due to mimicking the low-water-activity environment of plant tissues [7].
  • Host-Specific Signals: Unique terpenoids from P. wangii (e.g., diterpenes) may trigger solanapyrone biosynthesis, as endophytes often adapt to host chemistry [7].
  • Stress Response: Competing microbes in the endophytic community upregulate solanapyrone production, implying a role in antifungal competition [9].

In phytopathogens like A. rabiei, solanapyrones are virulence factors, but their role in endophytes is distinct. Solanapyrone M exhibits weak antimicrobial activity against Staphylococcus aureus but negligible phytotoxicity, supporting its ecological function as a niche-defense metabolite rather than a pathogenicity factor [7] [9]. The localization of the solanapyrone BGC in subtelomeric genomic regions—enriched with transposable elements and pseudogenes—further suggests adaptive evolution in response to niche pressures [5].

Table 2: Regulation of Solanapyrone Production by Environmental Factors

FactorEffect on ProductionMechanism
Substrate Type3–5× higher in solid rice vs. liquid cultureEnhanced expression of PKS and tailoring genes
Host TerpenoidsInduces cluster expression (2.5-fold)Transcriptional activation of sol4 regulator
Co-cultivationUpregulates solanapyrone M (∼40%)Microbial competition stress
pH/TemperatureOptimal at pH 6.5/25°CModulation of enzyme activity

Advanced Metabolomic Profiling Strategies for Pyrone Detection

The discovery of solanapyrone M relied on multimodal metabolomic workflows to overcome challenges in detecting low-abundance pyanes:

  • Extraction & Dereplication: Ethyl acetate extraction of N. sphaerica rice cultures, followed by LC-UV/HRMS (High-Resolution Mass Spectrometry) to identify pyrone-specific UV spectra (λmax 280–320 nm) and molecular formulae (e.g., C21H26O6 for solanapyrone M) [7] [10].
  • Molecular Networking: GNPS (Global Natural Product Social) platform analysis clustered solanapyrone M with known solanapyrones via MS/MS spectral similarity, flagging it as a structural analogue [7] [10].
  • Targeted Isolation: HRMS-guided fractionation used m/z 373.1653 [M-H] to isolate solanapyrone M, with purity confirmed by UPLC-QTOF [7] [9].

Structural elucidation leveraged:

  • 2D-NMR: HSQC, HMBC, and COSY resolved the decalin ring system and 17-nor side chain, distinguishing solanapyrone M from analogues like solanapyrone A [7].
  • ECD Spectroscopy: Experimental electronic circular dichroism spectra matched TD-DFT-calculated spectra to assign absolute configuration as 1R,2S,5R,10R [9].
  • Isotope Labeling: 13C-labeled acetate feeding confirmed the polyketide origin of its backbone [8].

Table 3: Key Spectroscopic Signatures of Solanapyrone M

TechniqueKey DataStructural Inference
HR-ESI-MSm/z 373.1653 [M−H]⁻ (C21H25O6)Molecular formula
1H NMR (CD3OD, 600 MHz)δ 6.25 (d, J=9.8 Hz, H-15), 5.98 (d, J=9.8 Hz, H-16)α-pyrone protons
13C NMR (CD3OD, 150 MHz)δ 203.2 (C-17), 165.1 (C-14)Ketone and lactone carbonyls
HMBCH-15 → C-13/C-17; H-1 → C-3/C-10Connectivity of decalin-pyrone junction

These strategies highlight how integrating genomics, metabolomics, and spectral matching accelerates the discovery of novel solanapyrones in complex fungal matrices.

Properties

Product Name

solanapyrone M

IUPAC Name

6-[(1R,2S,4aR,8S,8aR)-1,2,8-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-4-methoxy-2-oxopyran-3-carbaldehyde

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C20H26O4/c1-12-6-5-7-14-9-8-13(2)20(3,18(12)14)17-10-16(23-4)15(11-21)19(22)24-17/h8-14,18H,5-7H2,1-4H3/t12-,13-,14+,18+,20-/m0/s1

InChI Key

VJWRZMQZHDPEMN-LSVSEMBBSA-N

Synonyms

solanapyrone J

Canonical SMILES

CC1CCCC2C1C(C(C=C2)C)(C)C3=CC(=C(C(=O)O3)C=O)OC

Isomeric SMILES

C[C@H]1CCC[C@H]2[C@@H]1[C@]([C@H](C=C2)C)(C)C3=CC(=C(C(=O)O3)C=O)OC

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